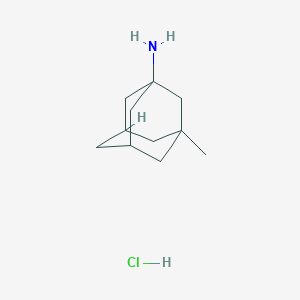

3-Methyladamantan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITBNCXKULHPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyladamantan-1-amine Hydrochloride (Memantine Hydrochloride)

Introduction

3,5-Dimethyladamantan-1-amine hydrochloride, widely known in the pharmaceutical field as Memantine hydrochloride, is a cornerstone therapeutic agent for moderate-to-severe Alzheimer's disease.[1][2] Structurally, it is a derivative of adamantane, a bulky, lipophilic polycyclic alkane, which imparts unique pharmacological properties.[3] Unlike traditional acetylcholinesterase inhibitors, Memantine operates through a distinct mechanism, offering a different therapeutic avenue for managing the complex neurodegenerative processes of Alzheimer's.[1][4]

This guide provides a comprehensive technical overview of Memantine hydrochloride, synthesizing critical data on its physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. The content herein is structured to provide not only foundational knowledge but also practical, field-proven insights to support research and development activities.

Chemical Identity and Structure

Memantine is a primary aliphatic amine characterized by the rigid, tricyclic adamantane cage structure with two methyl groups at positions 3 and 5.[5][6] This unique three-dimensional structure is pivotal to its pharmacological activity. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.[3][7]

Table 1: Chemical Identifiers for Memantine Hydrochloride

| Identifier | Value | Reference |

| IUPAC Name | 3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride | [1] |

| Synonyms | 1-Amino-3,5-dimethyladamantane HCl; DMAA | [8] |

| CAS Number | 41100-52-1 | [1][8] |

| Molecular Formula | C₁₂H₂₁N · HCl | [6][8] |

| Molecular Weight | 215.76 g/mol | [7][9][10] |

Physicochemical Properties

The physical and chemical properties of Memantine hydrochloride are critical for its formulation, stability, and physiological disposition. It presents as a white to off-white crystalline powder.[3][7][10] Its high melting point reflects the stability of its crystal lattice. The compound's pKa indicates that it is predominantly in its cationic form at physiological pH, a key factor in its receptor interaction and renal clearance.[3]

Table 2: Physicochemical Data for Memantine Hydrochloride

| Property | Value | Reference |

| Appearance | Fine white to off-white powder | [3][7] |

| Melting Point | 290-295 °C (with some reports citing ~258 °C) | [2][3][8] |

| Solubility | Water: Soluble (up to 100 mg/mL) PBS (pH 7.2): ~10 mg/mL Ethanol: ~20 mg/mL DMSO: ~10 mg/mL | [3][8][11] |

| pKa | ~10.27 - 10.7 | [3] |

| LogP (Octanol/Water) | 3.28 | [3][10] |

Synthesis and Chemical Reactivity

A common and practical synthetic route to Memantine hydrochloride starts from 1,3-dimethyladamantane.[12][13] The process typically involves a bromination step followed by a Ritter reaction with acetonitrile and sulfuric acid to introduce the acetamido group. The final steps involve hydrolysis of the amide to the primary amine and subsequent salt formation with hydrochloric acid.[12]

Simplified Synthetic Workflow

The causality behind this synthetic choice lies in its efficiency and the use of commercially available starting materials. The Ritter reaction is a classic and reliable method for installing a protected amine group onto a tertiary carbocation, which is readily formed from the bromo-adamantane precursor.

Caption: Memantine's mechanism at the NMDA receptor channel.

Pharmacokinetics and Metabolism

Memantine hydrochloride exhibits predictable, linear pharmacokinetics over its therapeutic dose range. [4][7]Its high bioavailability and long half-life support a once or twice-daily dosing regimen.

Table 3: Key Pharmacokinetic Parameters of Memantine Hydrochloride

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [1][14] |

| Time to Peak Plasma (Tₘₐₓ) | 3 - 7 hours (immediate release) | [7][14][15] |

| Plasma Protein Binding | 45% (low) | [1][7] |

| Volume of Distribution (Vd) | 9 - 11 L/kg | [1][7] |

| Metabolism | Minimal; largely unmetabolized | [1][15] |

| Major Excretion Route | Renal (57-82% as unchanged drug) | [1][3] |

| Elimination Half-Life (t₁/₂) | 60 - 80 hours | [1][7] |

An important clinical consideration is that its renal clearance involves active tubular secretion, which can be affected by urine pH. [3]Conditions that alkalinize the urine can decrease its excretion, leading to higher plasma levels.

Analytical and Quality Control Protocols

Accurate and precise quantification of Memantine hydrochloride is essential for quality control in manufacturing and for research purposes. Due to the molecule's lack of a strong chromophore, analytical methods must be chosen carefully. [5][10]

Protocol: Identification by FTIR Spectroscopy

Causality: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique ideal for identity confirmation. It works by measuring the absorption of infrared radiation by the sample's molecular bonds, creating a unique "fingerprint." For Memantine HCl, key peaks corresponding to N-H (amine salt) and C-H (alkane) stretching are characteristic. [16][17] Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix ~1-2 mg of Memantine hydrochloride with ~200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogenous powder.

-

Disc Formation: Transfer the powder to a pellet-pressing die and press under high pressure (approx. 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent disc.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Analysis: Place the KBr disc containing the sample in the holder and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Compare the acquired spectrum to a reference spectrum of Memantine hydrochloride. Confirm the presence of characteristic peaks, such as those for N-H and C-H stretching. [17]

Protocol: Assay and Purity by RP-HPLC with RI Detection

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assay and impurity profiling due to its high resolving power. Because Memantine lacks a UV chromophore, a universal detector like a Refractive Index (RI) detector is an excellent choice, as it measures changes in the refractive index of the mobile phase as the analyte elutes. [10]This avoids the need for complex and time-consuming derivatization procedures required for UV or fluorescence detection. [5][10] Methodology:

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of phosphate buffer (pH 6.0) and Methanol (45:55 v/v). [10]All solvents must be HPLC grade and degassed.

-

Flow Rate: 1.0 mL/min. [10] * Detector: Refractive Index (RI) Detector, maintained at a stable temperature.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Accurately weigh and dissolve Memantine hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards (e.g., 50-150 µg/mL) by diluting the stock solution. [10]3. Sample Preparation: Weigh and finely powder a representative number of tablets. Accurately weigh an amount of powder equivalent to a target concentration of Memantine HCl and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to the final volume, and filter through a 0.45 µm syringe filter before injection.

-

Analysis and Calculation:

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration).

-

Inject the sample solutions.

-

Calculate the concentration of Memantine hydrochloride in the sample using the linear regression equation from the calibration curve.

-

Caption: Workflow for Memantine HCl assay by RP-HPLC-RI.

Conclusion

3-Methyladamantan-1-amine hydrochloride is a well-characterized molecule with a unique pharmacological profile that sets it apart in the treatment of neurodegenerative diseases. Its voltage-dependent antagonism of the NMDA receptor provides a clear mechanistic rationale for its clinical efficacy in mitigating glutamate-induced excitotoxicity while preserving physiological synaptic function. Its favorable physicochemical properties and predictable pharmacokinetics make it a reliable therapeutic agent. The analytical protocols detailed in this guide, chosen for their robustness and suitability, provide a solid foundation for quality control and further research into this important compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4054, Memantine. [Link]

-

Wikipedia. Memantine. [Link]

-

Prajapati, A. M., et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN Journal of Chemistry, 14(4). [Link]

-

Jain, S. M., et al. (2024). Memantine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Anees, A., et al. (2019). Assay of Memantine Hydrochloride by UV Spectrophotometer. International Journal of Pharma Sciences and Research, 10(2). [Link]

-

Patel, H., et al. (2023). QUALITY BY DESIGN BASED RP-HPLC ASSAY METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCL AND DONEPEZIL HCL IN PHARMACEUTICAL. Journal of Emerging Technologies and Innovative Research, 10(4). [Link]

-

Richards, P., et al. (2024). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Beam Spectrophotometry. The Academic, 2(10). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 181458, Memantine Hydrochloride. [Link]

-

U.S. Food and Drug Administration. Namenda® (memantine hydrochloride) Tablets/Oral Solution Prescribing Information. [Link]

-

Sawant, T. B., & Mane, D. V. (2017). To Develop Hplc Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences, 4(11). [Link]

-

Anees, A., et al. (2019). Development and Validation of Memantine Hydrochloride by RP-HPLC Method. Asian Journal of Pharmaceutical Research, 9(2). [Link]

-

Chen, H. S. V., & Lipton, S. A. (2005). Mechanism of action of memantine. Journal of Alzheimer's Disease, 8(s3). [Link]

-

Kumar, I. V. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26). [Link]

-

Atia, N. N., et al. (2020). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239. [Link]

-

Matsunaga, K., et al. (2019). Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies. Clinical Pharmacology in Drug Development, 8(6). [Link]

-

Atia, N. N., et al. (2020). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. ResearchGate. [Link]

-

GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

-

Kovac, A., et al. (2019). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. Frontiers in Neurology, 10. [Link]

-

Kumar, I. V. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. [Link]

Sources

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. Memantine HCl CAS#: 41100-52-1 [m.chemicalbook.com]

- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jetir.org [jetir.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iajps.com [iajps.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 13. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 15. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyladamantan-1-amine Hydrochloride (Memantine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladamantan-1-amine hydrochloride, widely known as Memantine, is a clinically significant therapeutic agent primarily used in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its unique mechanism of action as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist sets it apart from other NMDA receptor blockers, contributing to its favorable clinical profile.[1][4] This in-depth technical guide synthesizes the current understanding of Memantine's multifaceted mechanism of action, providing a comprehensive resource for researchers and drug development professionals. We will delve into its primary activity at the NMDA receptor, exploring its voltage-dependent and use-dependent channel-blocking properties, its preferential targeting of extrasynaptic receptors, and the structural basis of its interaction. Furthermore, this guide will elucidate the secondary effects of Memantine on other neurotransmitter systems, including the dopaminergic and serotonergic pathways. A significant focus is placed on the practical application of this knowledge, with detailed experimental protocols for key assays used to characterize Memantine's activity. This guide aims to provide not only a thorough understanding of how Memantine works but also the tools to investigate its properties further.

Introduction: The Glutamatergic System and Excitotoxicity in Neurodegeneration

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory.[2][5] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is a key player in these processes.[5][6][7] However, excessive or prolonged activation of NMDA receptors can lead to a pathological influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that result in neuronal damage and death—a phenomenon known as excitotoxicity.[3][6] This process is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's disease.[2][5][6]

Memantine emerges as a therapeutic agent that can modulate this excitotoxic cascade without completely shutting down essential NMDA receptor activity.[4][5] Its unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing their normal, physiological function.[8][9][10]

Primary Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

Memantine's principal mechanism of action is its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[1][4][11] This means that Memantine only binds to the NMDA receptor when it is in an open state, which requires the presence of both the agonist (glutamate) and co-agonist (glycine or D-serine).[6][11]

Voltage-Dependent and Use-Dependent Channel Block

A critical feature of Memantine's action is its strong voltage dependency.[6][11][12] At the resting membrane potential, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon depolarization, Mg²⁺ is expelled, allowing for ion influx. Memantine enters the open channel and physically blocks it, preventing further ion flow.[6][12] The block is more pronounced at negative membrane potentials and is relieved upon depolarization. This property allows Memantine to selectively target pathologically overactive channels, which are often associated with sustained, low-level depolarization, while having minimal impact on the transient, physiological activation of NMDA receptors during normal synaptic transmission.[8][12]

The "use-dependent" nature of Memantine's block means that the extent of inhibition is dependent on the frequency of channel activation.[11] The more frequently the NMDA receptor channel opens, the greater the opportunity for Memantine to enter and exert its blocking effect. This further contributes to its ability to preferentially target excessively stimulated receptors.

Fast On-Off Kinetics

Compared to other NMDA receptor antagonists like phencyclidine (PCP) or ketamine, Memantine exhibits relatively fast "on-off" kinetics.[4][7] This means it can rapidly associate with and dissociate from the open channel. This kinetic profile is crucial for its clinical tolerability. The fast off-rate prevents the drug from accumulating in the channel, which could lead to a complete and prolonged blockade of NMDA receptor function, resulting in undesirable side effects.[7]

Preferential Blockade of Extrasynaptic NMDA Receptors

Growing evidence suggests that the subcellular location of NMDA receptors dictates their physiological role. Synaptic NMDA receptors are primarily involved in pro-survival signaling and synaptic plasticity, while extrasynaptic NMDA receptors are linked to cell death pathways and excitotoxicity.[7] Research has shown that Memantine preferentially blocks extrasynaptic NMDA receptors over their synaptic counterparts.[6][7][8][9][10] This selective action is a key aspect of its neuroprotective effects, as it allows for the preservation of normal synaptic function while mitigating the detrimental effects of excessive glutamate spillover activating extrasynaptic receptors.

Signaling Pathway: NMDA Receptor Activation and Memantine's Modulatory Role

Caption: NMDA receptor activation and Memantine's site of action.

Secondary Mechanisms of Action: Beyond the NMDA Receptor

While Memantine's primary therapeutic effects are attributed to its action on NMDA receptors, it also interacts with other neurotransmitter systems, which may contribute to its overall clinical profile.

Dopaminergic System

Several studies have investigated the effects of Memantine on the dopaminergic system. Some reports suggest that Memantine can increase dopamine release in certain brain regions, such as the prefrontal cortex and striatum.[13][14][15] This effect is thought to be indirect, potentially through the modulation of glutamatergic input to dopaminergic neurons.[16] However, other studies indicate that at therapeutic doses, Memantine does not significantly alter dopamine levels.[17] The precise role of Memantine's interaction with the dopamine system in its therapeutic effects remains an area of active research.

Serotonergic System

Memantine has also been shown to have an affinity for serotonin (5-HT₃) receptors, acting as an antagonist.[1] The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, as well as mood and cognition. The antagonistic effect of Memantine at 5-HT₃ receptors may contribute to its cognitive-enhancing and behavioral-modulating effects. However, similar to its effects on the dopamine system, the clinical significance of this interaction requires further investigation. Some studies have also reported a decrease in extracellular serotonin levels following Memantine administration.[13]

Structural Basis of Action: Interaction with the NMDA Receptor Pore

The unique adamantane structure of Memantine is key to its pharmacological properties. The bulky, lipophilic adamantane cage allows the molecule to readily cross the blood-brain barrier. The primary amine group is protonated at physiological pH, carrying a positive charge that is crucial for its interaction with the NMDA receptor channel.

High-resolution structural studies have provided insights into the binding site of Memantine within the NMDA receptor pore.[3][15] The positively charged amine group of Memantine is thought to interact with asparagine residues (specifically N616 in the GluN1 subunit) located at the narrowest constriction of the channel.[5][6][18] Additionally, the methyl groups on the adamantane ring are believed to form hydrophobic interactions with alanine residues (A645 in GluN1 and A644 in GluN2B) in the transmembrane helices, further stabilizing the binding.[5]

Experimental Workflow: Investigating Memantine's Binding Site via Site-Directed Mutagenesis

Caption: Workflow for site-directed mutagenesis to study Memantine's binding site.

Experimental Protocols for Characterizing Memantine's Mechanism of Action

To facilitate further research into the mechanism of action of Memantine, this section provides detailed, step-by-step methodologies for key experiments.

Electrophysiological Analysis of NMDA Receptor Blockade using Patch-Clamp

This protocol describes the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons and assess the blocking effects of Memantine.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)

-

NMDA

-

Memantine hydrochloride

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) to evoke an inward current.

-

After a stable baseline response is established, co-apply NMDA with varying concentrations of Memantine (e.g., 0.1 µM to 100 µM).

-

To assess voltage dependency, repeat the measurements at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).

-

To assess use dependency, apply a train of brief NMDA pulses in the presence of Memantine and observe the progressive block.

-

Analyze the data to determine the IC₅₀ of Memantine, its voltage dependency, and its on- and off-rates.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a radioligand binding assay to determine the affinity of Memantine for the NMDA receptor channel using a radiolabeled channel blocker like [³H]MK-801.

Materials:

-

Rat brain cortical membranes

-

[³H]MK-801 (radioligand)

-

Memantine hydrochloride (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of [³H]MK-801 and a fixed concentration of glutamate and glycine to stimulate receptor opening.

-

Add varying concentrations of unlabeled Memantine to compete with the radioligand for the binding site.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of Memantine.

In Vivo Microdialysis for Measuring Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of freely moving rats following Memantine administration.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Memantine hydrochloride

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Anesthetize a rat and place it in a stereotaxic apparatus.

-

Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum).

-

Allow the rat to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a specified period.

-

Administer Memantine (e.g., intraperitoneally) at the desired dose.

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Express the results as a percentage change from the baseline levels.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological properties of Memantine.

Table 1: Binding Affinities and Potencies of Memantine

| Parameter | Value | Receptor/Condition | Reference |

| IC₅₀ (NMDA Receptor) | 0.5 - 1.0 µM | General | [1] |

| IC₅₀ (Extrasynaptic NMDA) | ~22 nM | [6] | |

| IC₅₀ (Synaptic NMDA) | ~2.5 µM | [6] | |

| IC₅₀ (Dopamine D₂High) | ~137 - 917 nM | [1] | |

| IC₅₀ (5-HT₃ Receptor) | ~1.0 µM | [1] | |

| IC₅₀ (α7 nAChR) | 0.34 - 5.0 µM | [1] |

Table 2: Kinetic Properties of Memantine at the NMDA Receptor

| Parameter | Value | Condition | Reference |

| Dissociation Time Constant (τ) | ~0.79 s | From closed channel | [1][2] |

| On-rate | Concentration-dependent | [7] | |

| Off-rate | Fast | [7] |

Conclusion

3-Methyladamantan-1-amine hydrochloride (Memantine) possesses a unique and complex mechanism of action centered on its uncompetitive antagonism of the NMDA receptor. Its properties of voltage dependency, use dependency, and fast kinetics, coupled with a preferential blockade of extrasynaptic NMDA receptors, allow it to selectively dampen pathological glutamatergic overactivity while preserving physiological synaptic transmission. While secondary effects on dopaminergic and serotonergic systems may contribute to its overall clinical profile, its primary therapeutic efficacy in Alzheimer's disease is rooted in its ability to restore a more balanced glutamatergic tone. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further explore the intricate pharmacology of this important therapeutic agent and to develop novel neuroprotective strategies.

References

-

Wikipedia. Memantine. [Link]

-

Chen, H. S. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(2), 255-260. [Link]

-

Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699–723. [Link]

-

GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

-

Takeo, J., & Nakamura, Y. (2018). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. Pharmaceuticals, 11(4), 114. [Link]

-

Danysz, W., & Parsons, C. G. (2003). Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker. Current pharmaceutical design, 9(15), 1279-1286. [Link]

-

U.S. Food and Drug Administration. (2003). Namenda® (memantine hydrochloride) Tablets/Oral Solution. [Link]

-

Martinez-Coria, H., et al. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Neuroscience Letters, 819, 137537. [Link]

-

Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1992). [Effect of memantine on central neurotransmitter systems. Review of the results]. Arzneimittel-Forschung, 42(9), 1089-1093. [Link]

-

Johnson, J. W., & Kotermanski, S. E. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. The Journal of neuroscience, 29(9), 2783–2790. [Link]

-

Chen, H. S. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(2), 255-260. [Link]

-

D'Souza, M. S., Mark, K. A., & Kálmán, J. (2008). Changes in cerebral neurotransmitters and metabolites induced by acute donepezil and memantine administrations: a microdialysis study. Brain research bulletin, 76(1-2), 159–168. [Link]

-

Xia, P., Chen, H. S. V., Zhang, D., & Lipton, S. A. (2010). Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. The Journal of neuroscience, 30(33), 11246–11250. [Link]

-

ResearchGate. (2008). Memantine agonist action at dopamine D2High receptors. [Link]

-

Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699–723. [Link]

-

Kotermanski, S. E., & Johnson, J. W. (2009). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of physiology, 587(Pt 19), 4589–4603. [Link]

-

PracticalAlzheimers. (2026). Does memantine indirectly increase dopamine levels in older adults with dementia?[Link]

-

Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. [Link]

-

Blanpied, T. A., Boeckman, F. A., Aizenman, E., & Johnson, J. W. (1997). Voltage dependence of block by amantadine and memantine. The Journal of physiology, 504(Pt 3), 543–557. [Link]

-

MDPI. (2018). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. [Link]

-

RCSB PDB. (2022). 7SAD: Memantine-bound GluN1a-GluN2B NMDA receptors. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2130, Amantadine. [Link]

-

WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. [Link]

-

PubMed. (2010). Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. [Link]

Sources

- 1. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 5. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oatext.com [oatext.com]

- 15. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts favorable physicochemical properties to molecules, including metabolic stability, enhanced lipophilicity for improved membrane permeability, and a three-dimensional framework for precise pharmacophore orientation. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. From their pioneering role as antiviral agents to their current applications in neurodegenerative disorders, cancer, and diabetes, adamantane derivatives continue to be a fertile ground for the discovery of novel therapeutics. This document serves as a detailed resource for researchers and drug development professionals, offering field-proven insights and detailed protocols to accelerate the exploration of this remarkable chemical entity.

The Adamantane Core: Physicochemical Properties and Medicinal Chemistry Significance

Adamantane's distinct cage-like structure is not merely a chemical curiosity but the very foundation of its utility in drug design. This section elucidates the key properties that make it a "lipophilic bullet" in the medicinal chemist's arsenal.[1]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid. This rigidity allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets such as enzyme active sites and receptor binding pockets.

-

Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity. Incorporating an adamantyl group can increase the partition coefficient (logP) of a molecule, often enhancing its ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability: The adamantane nucleus is exceptionally stable and resistant to metabolic degradation.[2] This property can be strategically employed to protect nearby functional groups from enzymatic breakdown, thereby improving a drug candidate's pharmacokinetic profile.

-

Synthetic Versatility: The adamantane cage can be functionalized at its tertiary (bridgehead) and secondary carbon atoms, providing a versatile platform for the synthesis of a wide array of derivatives.[3]

These properties collectively contribute to the "privileged" status of the adamantane scaffold, making it a recurring motif in successful therapeutic agents.

Antiviral Activity: The Genesis of Adamantane in Medicine

The story of adamantane in medicine begins with the discovery of the antiviral properties of amantadine in the 1960s.[1] This marked a turning point in the fight against viral infections and laid the groundwork for future adamantane-based drug discovery.

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Amantadine and its α-methyl analog, rimantadine, exhibit their primary antiviral effect against the influenza A virus by targeting the M2 proton channel.[2] The M2 protein is a tetrameric ion channel embedded in the viral envelope that plays a crucial role in the viral life cycle.

-

Viral Uncoating: After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step in viral uncoating and the release of the viral genome into the cytoplasm.

-

Inhibition by Adamantane Derivatives: Amantadine and rimantadine act as blockers of the M2 proton channel. They bind to a specific site within the channel's pore, obstructing the flow of protons. This inhibition prevents the acidification of the viral interior, thereby trapping the RNP complex and halting the replication process.

Signaling Pathway: Influenza A Uncoating and Inhibition by Amantadine

Caption: Inhibition of Influenza A uncoating by amantadine.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a gold-standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[4][5]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The reduction in the number or size of plaques in the presence of the compound is indicative of its antiviral activity.

Step-by-Step Methodology: [6]

-

Cell Seeding:

-

Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Virus Dilution and Infection:

-

On the day of the assay, prepare serial dilutions of the virus stock in a serum-free medium.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a standardized amount of virus (typically 100-200 plaque-forming units (PFU) per well) for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

Prepare various concentrations of the adamantane derivative in an overlay medium. The overlay medium is a semi-solid medium (e.g., containing agarose or Avicel) that restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[4][5]

-

After the virus adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a fixative solution (e.g., 10% formaldehyde).[5]

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).[5] The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[7]

-

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay.

Quantitative Data: Antiviral Activity of Adamantane Derivatives

| Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | Reference |

| Amantadine | Influenza A (various strains) | MDCK | 0.062 - >50 | [3] |

| Rimantadine | Influenza A/Hong Kong/68 | MDCK | <30 | [3] |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 | MDCK | ~8.5 | [3] |

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

The neuroprotective effects of adamantane derivatives are prominently exemplified by memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[8]

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by several receptors, including the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to an influx of Ca²⁺, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.

-

Pathological NMDA Receptor Activation: In neurodegenerative conditions like Alzheimer's disease, chronic, low-level activation of NMDA receptors by ambient glutamate is thought to contribute to neuronal damage.

-

Memantine's Mode of Action: Memantine is a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor. It preferentially blocks the channel when it is open, which occurs more frequently under conditions of pathological stimulation. This voltage-dependent blockade is readily reversible, allowing for the physiological activation of the receptor by transient, high concentrations of glutamate during normal synaptic transmission. This "use-dependent" mechanism allows memantine to selectively dampen pathological NMDA receptor activity without significantly interfering with normal synaptic function.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9]

Principle: This assay measures the ability of an unlabeled compound (the adamantane derivative) to compete with a radiolabeled ligand for binding to the NMDA receptor in a membrane preparation.

Step-by-Step Methodology: [9][10]

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of the unlabeled test compound (e.g., memantine).[10]

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.

-

The IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

-

Experimental Workflow: NMDA Receptor Binding Assay

Sources

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 3. ijpsr.com [ijpsr.com]

- 4. creative-biogene.com [creative-biogene.com]

- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

Toxicological data for 3-Methyladamantan-1-amine hydrochloride

An In-depth Technical Guide to the Toxicological Profile of 3-Methyladamantan-1-amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological overview of 3-Methyladamantan-1-amine hydrochloride (also known as Desmethylmemantine Hydrochloride), a substituted adamantane amine. Due to the limited availability of direct toxicological data for this specific compound, this document employs a dual strategy: first, by presenting the existing hazard information for 3-Methyladamantan-1-amine hydrochloride, and second, by conducting a detailed analysis of its close structural analog, Amantadine hydrochloride (1-Adamantanamine hydrochloride), to infer potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into known risks and outlining the necessary experimental frameworks to establish a complete safety profile. We will delve into acute toxicity, irritation potential, and, through analogy, explore more complex endpoints such as reproductive toxicity. Furthermore, this paper details the standard methodologies required to investigate critical data gaps, including genotoxicity, chronic toxicity, and carcinogenicity.

Introduction and Physicochemical Profile

3-Methyladamantan-1-amine hydrochloride is a primary amine featuring the rigid, lipophilic adamantane cage structure. This moiety is prevalent in medicinal chemistry, known to enhance drug stability and bioavailability[1][2]. The compound is structurally related to approved drugs like Amantadine and Memantine, making its toxicological assessment critical for any potential therapeutic development or research application. A thorough understanding of its safety profile is paramount for risk assessment and the design of future non-clinical studies.

The fundamental physicochemical properties of the parent amine, 3-Methyladamantan-1-amine, are summarized below. These characteristics, particularly lipophilicity (LogP), influence its absorption, distribution, metabolism, and excretion (ADME), which are intrinsically linked to its toxicological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N | PubChem[3] |

| Molecular Weight | 165.28 g/mol | ChemScene[4] |

| IUPAC Name | 3-methyladamantan-1-amine | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[4] |

| LogP | 2.304 | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 1 | ChemScene[4] |

| Table 1: Physicochemical properties of 3-Methyladamantan-1-amine. |

Known Toxicological Data for 3-Methyladamantan-1-amine Hydrochloride

Direct and comprehensive toxicological studies on 3-Methyladamantan-1-amine hydrochloride are not widely available in the public domain. The primary source of hazard information comes from supplier Safety Data Sheets (SDS). These documents consistently indicate hazards related to acute exposure.

| Hazard Endpoint | Classification | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract) | H335: May cause respiratory irritation |

| Table 2: Summary of GHS classifications for 1-Amino-3-methyladamantane hydrochloride.[5] |

These classifications suggest that the compound poses a moderate acute risk upon ingestion, skin contact, or inhalation. The data also clearly indicate that it is an irritant to the skin, eyes, and respiratory system[5]. However, one supplier SDS notes that long-term adverse health effects are not anticipated based on animal models, while simultaneously stating that specific toxicity data is "Not Available," highlighting a significant data gap[5].

Toxicological Assessment by Structural Analogy: Amantadine Hydrochloride

In the absence of extensive data, a common and scientifically valid strategy is to examine the toxicological profile of a close structural analog. Amantadine hydrochloride (1-Adamantanamine hydrochloride) differs only by the absence of a single methyl group on the adamantane cage. This high degree of structural similarity allows for a reasoned prediction of potential hazards. The toxicological profile for Amantadine hydrochloride is more thoroughly documented.

| Hazard Endpoint | Classification | Key Findings & Hazard Statements |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[6] |

| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[6] |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6] |

| Table 3: Summary of toxicological data for the structural analog, Amantadine hydrochloride. |

The profile of Amantadine hydrochloride presents several critical insights:

-

Corrosivity: It is classified as causing severe skin burns and eye damage, a more severe finding than the "irritation" noted for 3-Methyladamantan-1-amine hydrochloride[6][7]. This suggests that the methyl-substituted compound should also be handled with extreme caution, as under-classification is possible.

-

Reproductive Toxicity: The classification of Amantadine hydrochloride as a Category 2 reproductive toxicant is a major point of concern[6]. The H361fd statement indicates suspicion of damage to both fertility and the unborn child based on available evidence[6]. Given the structural similarity, it is scientifically prudent to assume that 3-Methyladamantan-1-amine hydrochloride may carry a similar risk until proven otherwise through specific studies.

Bridging the Data Gaps: A Framework for Comprehensive Toxicological Testing

To establish a complete and reliable safety profile for 3-Methyladamantan-1-amine hydrochloride, a battery of standardized toxicological assays is required. The following sections describe the rationale and methodology for these essential studies.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a substance can cause genetic mutations or chromosomal damage, which are often linked to carcinogenicity and heritable diseases[8]. A standard testing battery is designed to detect different types of genetic damage[8].

Caption: Standard workflow for genotoxicity hazard identification.

Experimental Protocols:

-

Bacterial Reverse Mutation (Ames) Test (OECD 471):

-

Principle: This initial screening assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium[8].

-

Methodology:

-

Prepare a range of concentrations of 3-Methyladamantan-1-amine hydrochloride.

-

Incubate the test compound with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

-

Plate the bacteria on minimal agar plates.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

-

-

-

In Vitro Micronucleus Test (OECD 487):

-

Principle: This assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division[9].

-

Methodology:

-

Culture mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells).

-

Expose the cells to various concentrations of the test compound, with and without S9 metabolic activation.

-

Include a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one division.

-

Harvest, fix, and stain the cells.

-

Using microscopy or flow cytometry, score the frequency of micronuclei in binucleated cells. A significant increase indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity[10].

-

-

Repeated-Dose Systemic Toxicity Assessment

While acute data provides information on immediate hazards, chronic or sub-chronic studies are essential to identify target organ toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL) for risk assessment[11].

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD 407):

-

Principle: To evaluate the cumulative toxic effects of a substance over a 28-day period.

-

Methodology:

-

Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats), with groups of male and female animals.

-

Dose Groups: Administer at least three dose levels of 3-Methyladamantan-1-amine hydrochloride daily (e.g., by oral gavage), plus a vehicle control group.

-

Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

-

Clinical Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, kidney function, etc.

-

Histopathology: Conduct a full necropsy on all animals. Weigh major organs and preserve them, along with a comprehensive list of other tissues, for microscopic examination by a veterinary pathologist.

-

Endpoint Analysis: The study aims to identify target organs of toxicity, characterize the dose-response relationship, and determine the NOAEL[11].

-

Analytical Methods for In Vivo Studies

Accurate toxicological assessment relies on understanding the exposure levels in the animal models (toxicokinetics). Therefore, a validated analytical method is required to quantify 3-Methyladamantan-1-amine hydrochloride in biological matrices like plasma.

Protocol: LC-MS/MS Method Development for Plasma Quantification:

-

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying small molecules in complex biological fluids[12].

-

Methodology:

-

Sample Preparation: Develop a robust method to extract the analyte from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatography: Optimize an HPLC or UPLC method to achieve chromatographic separation of the analyte from endogenous matrix components. A reverse-phase column (e.g., C18) is a common starting point.

-

Mass Spectrometry: Tune the mass spectrometer for the specific parent ion of 3-Methyladamantan-1-amine and select one or more stable, high-intensity fragment ions for quantification (Selected Reaction Monitoring - SRM).

-

Validation: Validate the assay according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.

-

Conclusion and Strategic Recommendations

The toxicological profile of 3-Methyladamantan-1-amine hydrochloride is currently incomplete. Available data classify it as a moderate acute toxicant and an irritant[5]. However, the significant reproductive toxicity warning associated with its close structural analog, Amantadine hydrochloride, elevates the level of concern and mandates cautious handling and a prioritized assessment of this endpoint[6].

For any further development or substantive research involving this compound, the following strategic path is strongly recommended:

-

Prioritize Genotoxicity Testing: The in vitro battery (Ames, Micronucleus) should be conducted immediately to rule out mutagenic or clastogenic potential.

-

Conduct a 28-Day Repeated-Dose Study: This will provide crucial data on target organs and establish a preliminary NOAEL, informing the design of all subsequent studies.

-

Investigate Reproductive and Developmental Toxicity: Based on the surrogate data, specific developmental and reproductive toxicology (DART) screening studies are warranted to definitively characterize this potential hazard.

By systematically addressing these data gaps using validated, internationally recognized protocols, a robust and reliable toxicological profile can be constructed, enabling informed risk assessment and safe handling for all future applications.

References

- Moehs Ibérica. (n.d.). AMANTADINE HYDROCHLORIDE - Safety Data Sheet.

- Fisher Scientific. (2025). 1-Adamantanamine hydrochloride - Safety Data Sheet.

- LGC Standards. (n.d.). 3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride).

- CymitQuimica. (2022). 1-Amino-3-methyladamantane hydrochloride - Safety Data Sheet.

- ChemScene. (n.d.). 3-Methyladamantan-1-amine.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3010128, 3-Methyladamantan-1-amine. Retrieved from [Link]

- Fisher Scientific. (2023). Methylamine hydrochloride - Safety Data Sheet.

- Sinsheimer, J. E., et al. (1991). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Genetic Toxicology, 260(4), 391-397.

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. Available at: [Link]

-

D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 7(4), 31. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12910657, 1-Amino-3-methyladamantane hydrochloride. Retrieved from [Link]

-

El-Khamisy, S. F., et al. (2020). Genetic toxicology in silico protocol. Methods in Molecular Biology, 2131, 23-39. Available at: [Link]

-

Kim, J. H., et al. (2021). Evaluation of the acute, sub-chronic and chronic oral toxicity, genetic toxicity, and safety of a Lomens-P0. Journal of the Korean Society for Applied Biological Chemistry, 64(3), 285-297. Available at: [Link]

-

Buick, J. K., et al. (2022). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Archives of Toxicology, 96(10), 2735-2753. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Methyladamantan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyladamantan-1-amine hydrochloride [myskinrecipes.com]

- 3. 3-Methyladamantan-1-amine | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. moehs.com [moehs.com]

- 7. fishersci.com [fishersci.com]

- 8. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the acute, sub-chronic and chronic oral toxicity, genetic toxicity, and safety of a Lomens-P0 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable and Efficient Synthesis of 3-Methyladamantan-1-amine Hydrochloride (Memantine Hydrochloride)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the synthesis of 3-Methyladamantan-1-amine hydrochloride, a crucial active pharmaceutical ingredient (API) known as Memantine, which is used in the management of moderate-to-severe Alzheimer's disease.[1][2] We present two robust and scalable synthetic protocols, starting from readily available adamantane precursors. The guide emphasizes the underlying chemical principles, causality behind procedural steps, and in-process controls to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

3-Methyladamantan-1-amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3] Its unique cage-like adamantane structure is central to its pharmacological activity. The development of efficient, safe, and economically viable synthetic routes is paramount for its production as a pharmaceutical agent.

The primary challenge in synthesizing 1-aminoadamantanes lies in the introduction of a nitrogen-containing functional group at a sterically hindered tertiary bridgehead carbon. This guide details two effective strategies:

-

Protocol A: A Concise Two-Step Synthesis from 1,3-Dimethyladamantane. This high-yield route involves a direct formamidation followed by hydrolysis, representing one of the most efficient methods reported.[2]

-

Protocol B: Synthesis via Bridgehead Bromination and Ritter Reaction. A classic and reliable pathway that proceeds through a halogenated intermediate, which is then converted to the amine via an N-acetyl derivative.[4][5]

Both protocols are designed to be self-validating, with clear checkpoints and purification steps to ensure the final product meets stringent purity requirements.

Protocol A: High-Yield Two-Step Synthesis from 1,3-Dimethyladamantane

This modern approach is prized for its efficiency, achieving an impressive overall yield of approximately 83%.[2] It bypasses the need for halogenated intermediates, offering a more streamlined process.

Workflow Overview: Protocol A

Caption: High-efficiency two-step synthesis of Memantine HCl.

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

Principle: This step involves the direct C-H amidation of 1,3-dimethyladamantane. Nitric acid is believed to facilitate the formation of a bridgehead adamantyl carbocation. This highly stable tertiary carbocation is then intercepted by formamide, which acts as the nitrogen nucleophile, to yield the N-formyl intermediate.[2]

Detailed Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Charge the flask with nitric acid (12.0 mol equivalent). Begin stirring and maintain the temperature at 20–25 °C using a water bath.

-

Slowly add 1,3-dimethyladamantane (1.2 mol equivalent) to the nitric acid over 30 minutes, ensuring the temperature does not exceed 25 °C. Stir for an additional hour.[1]

-

Next, add formamide (10.8 mol equivalent) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 85 °C and maintain for 2 hours.[1]

-

In-Process Check: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 5–10 °C and carefully pour it into 2 L of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 800 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-formyl-1-amino-3,5-dimethyladamantane as a solid. The product is often of sufficient purity (yield ~98%) for the next step without further purification.[2]

Step 2: Hydrolysis to 3,5-Dimethyladamantan-1-amine Hydrochloride

Principle: The N-formyl group is readily hydrolyzed under strong acidic conditions. Refluxing with concentrated hydrochloric acid cleaves the amide bond to reveal the primary amine. The amine is immediately protonated in the acidic medium to form the stable and crystalline hydrochloride salt.

Detailed Protocol:

-

To a round-bottom flask, add the N-formyl-1-amino-3,5-dimethyladamantane (0.06 mol) from the previous step, water (36 mL), and a 36% solution of hydrochloric acid (45 mL).[1]

-

Stir the mixture for 10 minutes at room temperature, then heat to reflux for 1 hour.[6]

-

After reflux, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.[1]

-

Add n-hexane (20 mL) to the concentrated solution and heat to reflux for 30 minutes to aid in precipitating the product while removing non-polar impurities.[1]

-

Cool the mixture to 5–10 °C and hold for 1 hour to maximize crystallization.

-

Filter the resulting white solid and wash it with cold ethyl acetate.

-

Purification (Self-Validation): For highest purity, recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v).[1][3]

-

Dry the purified white crystalline solid under vacuum to obtain 3,5-dimethyladamantan-1-amine hydrochloride with a yield of approximately 85%.[2]

Protocol B: Synthesis via Bromination and Ritter Reaction

This classical multi-step synthesis is a cornerstone of adamantane chemistry and offers a reliable, albeit longer, route to the target molecule.

Workflow Overview: Protocol B

Caption: Multi-step synthesis of Memantine HCl via a bromo-intermediate.

Step 1: Bromination of 1,3-Dimethyladamantane

Principle: The tertiary C-H bonds at the bridgehead positions of adamantane are susceptible to substitution. Heating with elemental bromine results in the formation of 1-bromo-3,5-dimethyladamantane.

Detailed Protocol:

-

Caution: This step involves bromine, which is highly toxic and corrosive. Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

In a flask equipped with a reflux condenser and a dropping funnel, place 1,3-dimethyladamantane.

-

Heat the starting material and slowly add bromine. The reaction is typically run by heating the mixture to reflux.[4][5]

-

After the reaction is complete (monitored by GC or TLC), cool the mixture and carefully quench the excess bromine with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the bromo-derivative.[5]

Step 2: Ritter Reaction to form 1-Acetamido-3,5-dimethyladamantane

Principle: The Ritter reaction is a powerful method for forming C-N bonds at tertiary carbons.[7] In the presence of a strong acid like sulfuric acid, the C-Br bond cleaves to form a stable adamantyl carbocation. This electrophile is attacked by the nitrogen atom of acetonitrile, forming a nitrilium ion intermediate, which is then hydrated during aqueous workup to yield the stable acetamide.[8][9]

Detailed Protocol:

-

Dissolve 1-bromo-3,5-dimethyladamantane in acetonitrile.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.[5]

-

Allow the reaction to stir at room temperature until completion.

-

Carefully pour the reaction mixture onto crushed ice and stir.

-

The product, 1-acetamido-3,5-dimethyladamantane, will precipitate. Filter the solid, wash thoroughly with water, and dry.[5]

Step 3 & 4: Hydrolysis and Hydrochloride Salt Formation

Principle: The acetamide is hydrolyzed to the primary amine under harsh basic or acidic conditions. Subsequent treatment with hydrochloric acid yields the final salt.

Detailed Protocol:

-

Place the 1-acetamido-3,5-dimethyladamantane in a flask with a suitable high-boiling solvent like diethylene glycol and add sodium hydroxide pellets.[5]

-

Heat the mixture to reflux and maintain for several hours (e.g., 6 hours) to ensure complete hydrolysis.[5]

-

Cool the reaction, dilute with water, and extract the memantine free base with dichloromethane.[5]

-

Wash and dry the organic extract.

-

To form the hydrochloride salt, dissolve the residue in a solvent like ethyl acetate and add a solution of hydrogen chloride (e.g., HCl in ethyl acetate).[5]

-

Cool the solution to 0-5 °C to induce crystallization.[5]

-

Filter the white solid, wash with a cold solvent, and dry under vacuum to yield the final product.

Data Summary and Product Characterization

Comparative Synthesis Data

| Parameter | Protocol A: Formamidation | Protocol B: Ritter Reaction |

| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane |

| Key Reagents | Formamide, HNO₃, HCl | Br₂, Acetonitrile, H₂SO₄, NaOH |

| Number of Steps | 2 | 4 |

| Reported Overall Yield | ~83%[2] | 60-70%[4] |

| Process Safety | Avoids elemental bromine | Requires handling of highly corrosive Br₂ |

Product Characterization (Self-Validation)

The identity and purity of the synthesized 3-Methyladamantan-1-amine hydrochloride should be confirmed using standard analytical techniques.

-

Melting Point: 290–295 °C (sublimes >300 °C).[1]

-

¹H NMR (500 MHz, CDCl₃), δ (ppm): 8.34 (s, 3H, NH₂·HCl); 2.20 (m, 1H); 1.89 (s, 2H); 1.74 (d, J = 11.5, 2H); 1.68 (d, J = 11.5, 2H); 1.42 (d, J = 12.5, 2H); 1.31 (d, J = 12.5 2H); 1.22 (d, J = 12.5 Hz, 1H); 1.16 (d, J = 12.5 Hz, 1H); 0.86 (s, 6H, 2CH₃).[1]

-

Mass Spectrometry (MS): m/z: 180.17 [M–HCl + 1]⁺.[1]

-

Infrared Spectroscopy (IR) (KBr), (cm⁻¹): 3441 (N–H stretch); 2943, 2901 (C-H stretch); 1364 (C-N stretch).[1]

References

-

Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 47(9). Available at: [Link]

-

Pham, V. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16298–16302. Available at: [Link]

- Google Patents. (2008). Process for the preparation of memantine. WO2008062472A2.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

- Google Patents. (2010). Method for preparing 3-amino-1-adamantane alcohol. CN101798270A.

-

Taylor & Francis Online. (2020). An Improved Synthesis of Memantine Hydrochloride. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmpm.vn [jmpm.vn]

- 4. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 5. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. homework.study.com [homework.study.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Application Note & Protocol: Amination of 3-Methyl-1-Bromoadamantane

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Adamantane Amines in Medicinal Chemistry

Adamantane, a rigid, strain-free tricyclic alkane, and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The unique lipophilic and steric properties of the adamantane cage make it a valuable scaffold for designing bioactive molecules. Aminoadamantanes, in particular, are a class of compounds with a broad spectrum of pharmacological activities. A prominent example is Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[3][4] The synthesis of adamantane amines, such as the amination of 3-methyl-1-bromoadamantane, is a key transformation for accessing novel drug candidates and molecular probes.

This application note provides a detailed protocol for the amination of 3-methyl-1-bromoadamantane, a tertiary alkyl halide. The discussion will delve into the mechanistic underpinnings of the reaction, emphasizing the role of the stable adamantyl carbocation intermediate. We will present a robust and reproducible experimental procedure, including considerations for reaction setup, monitoring, workup, and purification.

Mechanistic Insights: The SN1 Pathway and the Adamantyl Carbocation